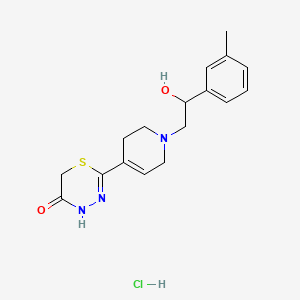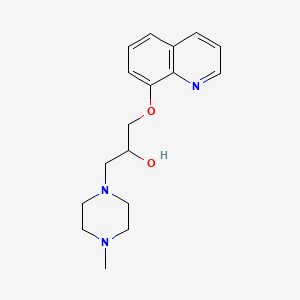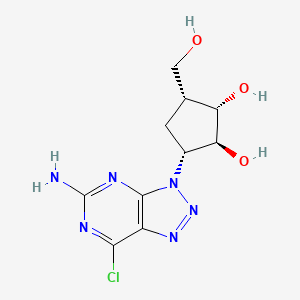![molecular formula C43H51ClN3O10P B15186270 [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine CAS No. 65062-61-5](/img/structure/B15186270.png)
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents, and solvents such as dichloromethane and methanol. Reaction conditions often involve controlled temperatures, pH adjustments, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high efficiency and purity. Purification techniques like chromatography and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, acetone, and water. Reaction conditions vary based on the desired transformation, with parameters such as temperature, pressure, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its effects on specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, catalysts, or chemical processes. Its unique properties can contribute to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups. These characteristics enable it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
65062-61-5 |
|---|---|
Formule moléculaire |
C43H51ClN3O10P |
Poids moléculaire |
836.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C37H36ClN2O10P.C6H15N/c1-24-22-40(36(42)39-35(24)41)34-21-32(50-51(43,44)49-31-19-13-28(38)14-20-31)33(48-34)23-47-37(25-7-5-4-6-8-25,26-9-15-29(45-2)16-10-26)27-11-17-30(46-3)18-12-27;1-4-7(5-2)6-3/h4-20,22,32-34H,21,23H2,1-3H3,(H,43,44)(H,39,41,42);4-6H2,1-3H3/t32-,33+,34+;/m0./s1 |
Clé InChI |
LAKJKVUHWWKNHX-CFNLNGMWSA-N |
SMILES isomérique |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OC6=CC=C(C=C6)Cl |
SMILES canonique |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



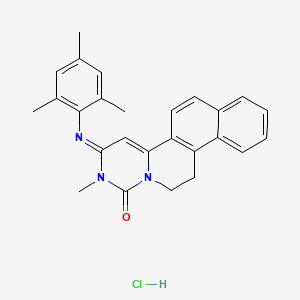
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
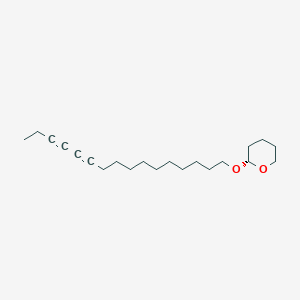
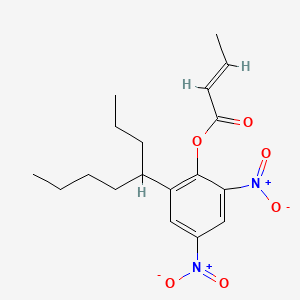
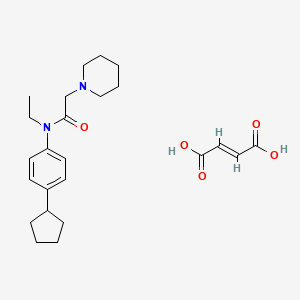



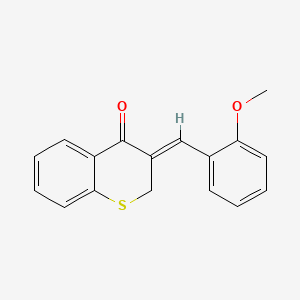
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
